3,5-Dichloro-4-(piperidin-1-yl)aniline
Overview
Description
3,5-Dichloro-4-(piperidin-1-yl)aniline: is an organic compound with the molecular formula C11H14Cl2N2 It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms at the 3 and 5 positions and a piperidine ring at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-(piperidin-1-yl)aniline typically involves the reaction of 3,5-dichloroaniline with piperidine. One common method is the nucleophilic aromatic substitution reaction, where the piperidine acts as a nucleophile and replaces a leaving group on the aromatic ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-(piperidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 3,5-Dichloro-4-(piperidin-1-yl)aniline is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts .
Biology and Medicine: It can be used to develop drugs with specific biological activities, such as enzyme inhibitors or receptor antagonists .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with desirable properties .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(piperidin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The piperidine ring can enhance the compound’s ability to interact with biological molecules, increasing its efficacy and selectivity .
Comparison with Similar Compounds
3,5-Dichloroaniline: Lacks the piperidine ring, making it less versatile in biological applications.
4-(Piperidin-1-yl)aniline: Lacks the chlorine substituents, which can affect its reactivity and biological activity.
3,5-Dichloro-4-(morpholin-4-yl)aniline: Similar structure but with a morpholine ring instead of piperidine, which can alter its chemical and biological properties.
Uniqueness: 3,5-Dichloro-4-(piperidin-1-yl)aniline is unique due to the presence of both chlorine atoms and the piperidine ring.
Properties
IUPAC Name |
3,5-dichloro-4-piperidin-1-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2/c12-9-6-8(14)7-10(13)11(9)15-4-2-1-3-5-15/h6-7H,1-5,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDXXEBOXOCXCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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